1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine typically involves the reaction of 2-bromobenzoyl chloride with azetidin-3-ylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug development.
Medicine: It is being investigated for its therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound binds to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine is unique due to its specific structure and the presence of the bromobenzoyl group. Similar compounds include:
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound has a similar azetidin-3-ylpyrrolidine core but with a different substituent group.
1-(1-(3-Bromobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione: This compound also contains a bromobenzoyl group but has additional functional groups that alter its chemical properties
These similar compounds share some chemical properties with this compound but differ in their specific applications and biological activities.
Properties
IUPAC Name |
(2-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNHAAJLOCELNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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